
N-(1H-ベンゾイミダゾール-2-イルメチル)-3-クロロベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities. This particular compound is characterized by the presence of a benzimidazole ring attached to a chlorobenzamide moiety, making it a subject of interest in various scientific research fields.
科学的研究の応用
N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
Target of Action
The primary target of N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide is human glucokinase (GK) . Glucokinase is an enzyme that facilitates the phosphorylation of glucose to glucose-6-phosphate, an essential step in glucose metabolism .
Mode of Action
N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that increases the enzyme’s activity .
Biochemical Pathways
The activation of glucokinase by N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide enhances the glycolysis pathway . This leads to an increase in the conversion of glucose to glucose-6-phosphate, promoting the utilization of glucose and thereby helping to regulate blood glucose levels .
Result of Action
The activation of glucokinase by N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide results in significant hypoglycemic effects . This makes it a potential therapeutic agent for the treatment of type-2 diabetes .
生化学分析
Biochemical Properties
N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide has been found to exhibit significant biological activity. Benzimidazole derivatives have been reported to show a wide range of biological activities, including antiprotozoal, antimicrobial, antimalarial, anti-helminthic, anti-inflammatory, anti-mycobacterial, antiviral, and antiparasitic activities
Cellular Effects
Benzimidazole derivatives have been shown to induce cytotoxicity in breast cancer cells via two distinct cell death mechanisms
Molecular Mechanism
It has been suggested that benzimidazole derivatives may act as allosteric activators of human glucokinase, which could have significant hypoglycemic effects for the therapy of type-2 diabetes .
Dosage Effects in Animal Models
Benzimidazole derivatives have been shown to attenuate morphine-induced paradoxical pain in mice .
Metabolic Pathways
Benzimidazole derivatives have been suggested to play a role in glucose metabolism by acting as allosteric activators of human glucokinase .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide typically involves the reaction of 2-chloromethylbenzimidazole with 3-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form corresponding N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the benzamide ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted benzimidazole derivatives.
類似化合物との比較
Similar Compounds
- N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide
- N-(1H-1,3-benzodiazol-2-ylmethyl)butanamide
- 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-4-methoxybenzaldehyde
Uniqueness
N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide stands out due to the presence of the chlorine atom on the benzamide ring, which can significantly influence its chemical reactivity and biological activity. This unique structural feature allows for specific interactions with molecular targets that are not possible with other similar compounds .
特性
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c16-11-5-3-4-10(8-11)15(20)17-9-14-18-12-6-1-2-7-13(12)19-14/h1-8H,9H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBGTEWKXXXBKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
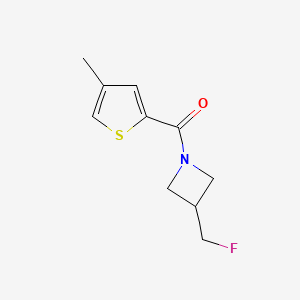
![2-ethoxy-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide](/img/structure/B2420984.png)
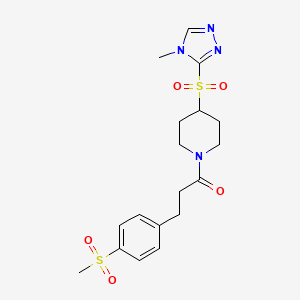
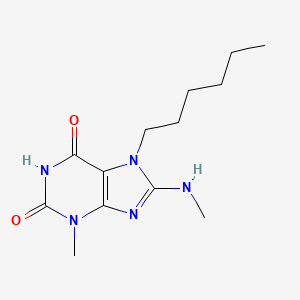
![[(2S,3R)-3-Methyloxolan-2-yl]methanol](/img/structure/B2420989.png)
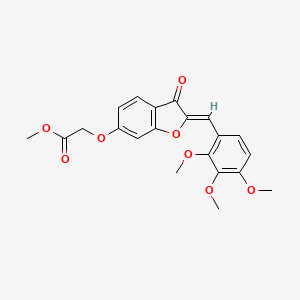
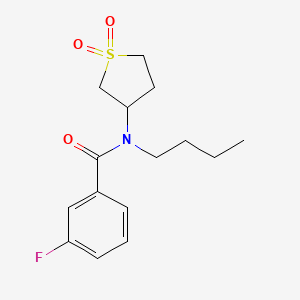
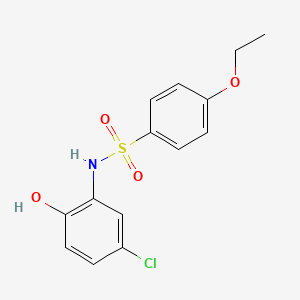
![3-chloro-2-{4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2420996.png)
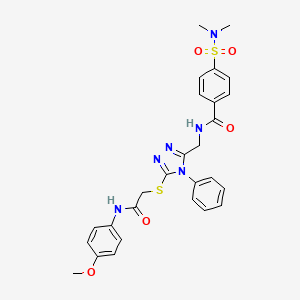
![1-[4-(4-fluorophenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone](/img/structure/B2420998.png)
![2',4'-Dihydro-1'H-spiro[oxane-4,3'-quinoline]](/img/structure/B2420999.png)
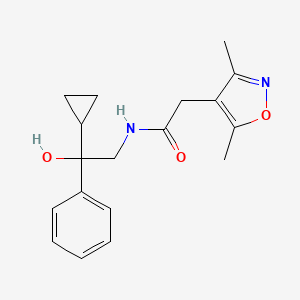
![1H,2H,3H,4H-benzo[h]isoquinoline hydrochloride](/img/structure/B2421004.png)
